molecular formula C17H25IO3 B14612285 hexyl 3-(4-iodophenyl)butyl carbonate CAS No. 60075-84-5

hexyl 3-(4-iodophenyl)butyl carbonate

Cat. No.: B14612285
CAS No.: 60075-84-5
M. Wt: 404.3 g/mol
InChI Key: CSNJHTNBRRBHSS-UHFFFAOYSA-N
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Description

Hexyl 3-(4-iodophenyl)butyl carbonate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a hexyl group, a 4-iodophenyl group, and a butyl carbonate group, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 3-(4-iodophenyl)butyl carbonate can be achieved through a multi-step process involving the formation of the ester bond. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or silver oxide (Ag_2O) as a mild base.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include the careful selection of reagents and catalysts to facilitate the esterification reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

Hexyl 3-(4-iodophenyl)butyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Hexyl 3-(4-iodophenyl)butyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl 3-(4-iodophenyl)butyl carbonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical reactions. The iodophenyl group may interact with enzymes or receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Hexyl 3-(4-bromophenyl)butyl carbonate
  • Hexyl 3-(4-chlorophenyl)butyl carbonate
  • Hexyl 3-(4-fluorophenyl)butyl carbonate

Uniqueness

Hexyl 3-(4-iodophenyl)butyl carbonate is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in specific reactions that other halogens may not, making this compound valuable for certain applications.

Properties

CAS No.

60075-84-5

Molecular Formula

C17H25IO3

Molecular Weight

404.3 g/mol

IUPAC Name

hexyl 3-(4-iodophenyl)butyl carbonate

InChI

InChI=1S/C17H25IO3/c1-3-4-5-6-12-20-17(19)21-13-11-14(2)15-7-9-16(18)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3

InChI Key

CSNJHTNBRRBHSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OCCC(C)C1=CC=C(C=C1)I

Origin of Product

United States

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